molecular formula C10H9N2O3+ B14152102 Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium CAS No. 18435-67-1

Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium

Cat. No.: B14152102
CAS No.: 18435-67-1
M. Wt: 205.19 g/mol
InChI Key: DQORRNYHAUTBJQ-UHFFFAOYSA-N
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Description

Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium is a chemical compound with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol . This compound is known for its unique structure, which includes an imino group and a methoxycarbonylphenyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium typically involves the reaction of diazomethane with methyl phthalate . The reaction conditions often include the use of solvents such as dichloromethane and the presence of a catalyst to facilitate the reaction. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The imino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium has several applications in scientific research:

Mechanism of Action

The mechanism of action of Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium involves its interaction with molecular targets such as enzymes and receptors. The imino group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function . The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound in scientific research.

Properties

CAS No.

18435-67-1

Molecular Formula

C10H9N2O3+

Molecular Weight

205.19 g/mol

IUPAC Name

imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium

InChI

InChI=1S/C10H9N2O3/c1-15-10(14)8-5-3-2-4-7(8)9(13)6-12-11/h2-6,11H,1H3/q+1

InChI Key

DQORRNYHAUTBJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C=[N+]=N

Origin of Product

United States

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